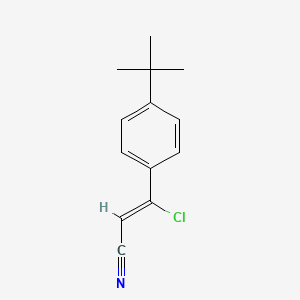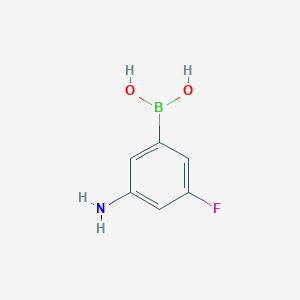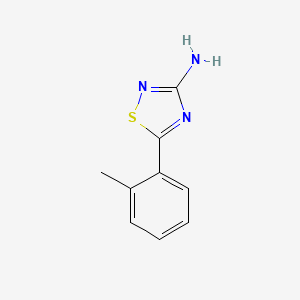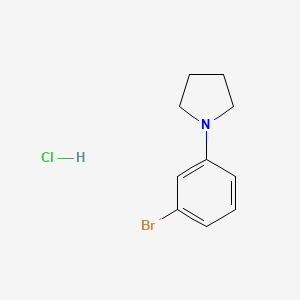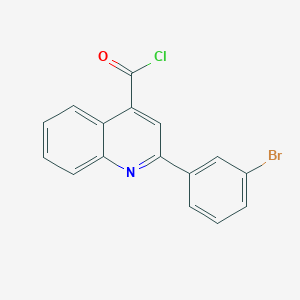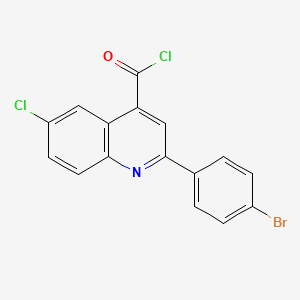
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
説明
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C16H8BrCl2NO and its molecular weight is 381 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Properties and Catalytic Applications
A study by Chen Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. These complexes exhibited luminescent properties under UV irradiation and were applied in coupling reactions, showcasing their potential in catalytic processes.
Suzuki-Miyaura Coupling Reaction
In the domain of organic synthesis, Tsuyoshi Tagata and M. Nishida (2003) demonstrated the effectiveness of palladium charcoal-catalyzed Suzuki-Miyaura coupling in producing arylpyridines and arylquinolines, highlighting the role of phosphine ligands in these reactions.
Synthesis of Flavones and Quinolones
Research by H. Vorbrüggen et al. (1990) involved the cyclization of various acyloxy, phthalimido, and benzoylbenzoic acids to yield 3-chloroflavones and 3-chloroquinoline-4-ones, presenting a method for synthesizing these compounds.
Antimycobacterial and Photosynthetic Electron Transport Inhibition
The study conducted by J. Otevrel et al. (2013) examined ring-substituted 4-arylamino-7-chloroquinolinium chlorides for their antimycobacterial properties and their ability to inhibit photosynthetic electron transport. This research highlights the potential biomedical applications of these compounds.
Fluorescence Derivatization in Chromatography
Tomohiko Yoshida et al. (1992) Tomohiko Yoshida, Y. Moriyama, H. Taniguchi (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting its utility in analytical chemistry.
作用機序
Target of Action
Related compounds have been shown to interact with various biological targets
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms . For instance, some compounds can inhibit enzymes, while others can bind to receptors and modulate their activity
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways . For example, some compounds can influence the production of reactive oxygen species (ROS), which can lead to oxidative stress
Pharmacokinetics
Related compounds have been shown to have various adme properties . For instance, some compounds can be readily absorbed and distributed throughout the body, while others can be metabolized and excreted in various ways
Result of Action
Related compounds have been shown to have various effects . For example, some compounds can induce apoptosis (cell death), while others can inhibit cell proliferation
Action Environment
Related compounds have been shown to be influenced by various environmental factors . For example, some compounds can be more effective in certain pH conditions, while others can be influenced by temperature
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and affect neural function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can alter the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzymatic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its properties unchanged up to a certain temperature, beyond which it undergoes degradation. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruptions in normal physiological processes. It is essential to determine the optimal dosage range to maximize the compound’s beneficial effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the compound’s distribution to specific tissues or organs, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(4-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHBBUYCGWBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
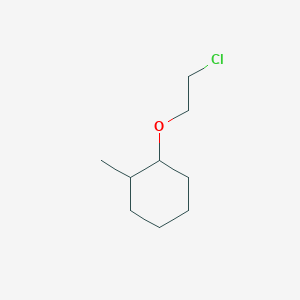
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
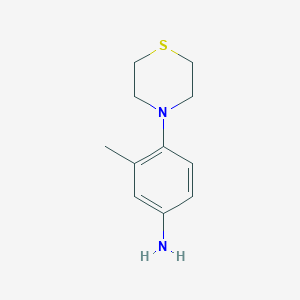
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
